Acalisib

Übersicht

Beschreibung

Acalisib, also known as GS-9820, is a potent and selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ). This compound is primarily investigated for its potential immunomodulating and antineoplastic activities. It is under clinical investigation for the treatment of various lymphoid malignancies, including chronic lymphocytic leukemia and non-Hodgkin’s lymphoma .

Wissenschaftliche Forschungsanwendungen

Acalisib hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Werkzeugverbindung verwendet, um den PI3K-Signalweg und seine Rolle in zellulären Prozessen zu untersuchen.

Biologie: Untersuchung seiner Auswirkungen auf die Immunzellfunktion und -signalisierung.

Medizin: Befinden sich in klinischen Studien zur Behandlung lymphatischer Malignome, darunter chronische lymphatische Leukämie und Non-Hodgkin-Lymphom.

Industrie: Mögliche Anwendungen bei der Entwicklung gezielter Therapien für Krebs und Autoimmunerkrankungen

5. Wirkmechanismus

This compound entfaltet seine Wirkung durch selektive Hemmung der Delta-Isoform der Phosphoinositid-3-Kinase (PI3Kδ). Diese Hemmung verhindert die Produktion des zweiten Botenstoffs Phosphatidylinositol-3,4,5-Trisphosphat (PIP3), das für die Aktivierung von nachgeschalteten Signalwegen entscheidend ist, die an Zellüberleben, Proliferation und Migration beteiligt sind. Durch die Blockierung der PI3Kδ-Aktivität stört this compound diese Signalwege, was zur Unterdrückung des Tumorzellwachstums und -überlebens führt .

Wirkmechanismus

Target of Action

Acalisib, also known as GS-9820, is a selective inhibitor of the delta isoform of Phosphatidylinositol 3-kinases (PI3Kδ) . PI3Kδ is a lipid kinase that plays a crucial role in various biological processes, including cell proliferation, survival, differentiation, and metabolism .

Mode of Action

This compound works by selectively inhibiting PI3Kδ . This inhibition disrupts the signaling pathways that PI3Kδ is involved in, leading to changes in cell proliferation and survival .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the PI3K signaling pathway . By inhibiting PI3Kδ, this compound disrupts the normal functioning of this pathway, which can lead to changes in cell proliferation and survival .

Pharmacokinetics

A phase 1b clinical trial has been conducted to evaluate the safety, pharmacokinetics, pharmacodynamics, and antitumor activity of this compound . The results of this trial could provide valuable insights into the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibition of PI3Kδ . This inhibition disrupts the PI3K signaling pathway, potentially leading to changes in cell proliferation and survival .

Safety and Hazards

Acalisib is under investigation in clinical trials, and its safety profile is being evaluated . Some safety data suggest that contact with skin and eyes should be avoided, and in case of contact, the area should be rinsed immediately with plenty of water . It is also suggested that this compound is very toxic if swallowed .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Acalisib plays a significant role in biochemical reactions by inhibiting the PI3Kδ enzyme . This interaction with PI3Kδ is crucial as PI3K is one of the most important kinases at the crossroad to the B-cell receptor and cytokine receptor, which play a key role in cell survival, proliferation, and migration .

Cellular Effects

This compound has shown to have profound effects on various types of cells and cellular processes. It influences cell function by inhibiting signaling pathways associated with cancer cell dependence on the tumor microenvironment . It has been observed to suppress IgE receptor PI3K-mediated CD63 expression .

Molecular Mechanism

The molecular mechanism of this compound involves its binding and inhibition of the PI3Kδ enzyme . This inhibition disrupts the signaling pathways associated with cell survival, proliferation, and migration, thereby exerting its effects at the molecular level .

Temporal Effects in Laboratory Settings

In a phase 1b study, this compound was administered to adults with recurrent lymphoid malignancies in escalating doses . Over time, changes in the effects of this compound were observed, including its impact on cellular function . Detailed information on this compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently limited.

Metabolic Pathways

This compound is involved in the PI3K/Akt/mTOR signaling pathway . By inhibiting PI3Kδ, this compound can potentially affect metabolic flux or metabolite levels. Detailed information on the specific metabolic pathways that this compound is involved in is currently limited.

Vorbereitungsmethoden

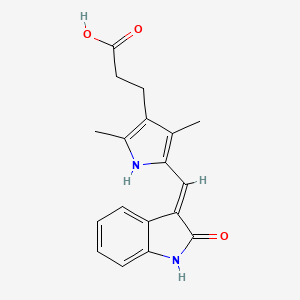

Synthesewege und Reaktionsbedingungen: Acalisib wird durch einen mehrstufigen Prozess synthetisiert, der die Bildung einer Quinazolinon-Kernstruktur umfasst. Die wichtigsten Schritte sind:

Bildung des Quinazolinon-Kerns: Dies beinhaltet die Reaktion von 2-Aminobenzonitril mit einem geeigneten Aldehyd zur Bildung des Quinazolinonrings.

Einführung der Fluorphenylgruppe: Die Fluorphenylgruppe wird durch eine nucleophile aromatische Substitutionsreaktion eingeführt.

Anlagerung des Purin-Restes: Der Purin-Rest wird durch eine Kupplungsreaktion mit einem geeigneten Purin-Derivat angehängt

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet die Optimierung des Synthesewegs für die großtechnische Produktion. Dazu gehören:

Optimierung der Reaktionsbedingungen: Sicherstellung hoher Ausbeute und Reinheit durch Optimierung von Temperatur, Lösungsmittel und Reaktionszeit.

Reinigung: Verwendung von Techniken wie Umkristallisation und Chromatographie, um die gewünschte Reinheit zu erreichen.

Qualitätskontrolle: Implementierung strenger Qualitätskontrollmaßnahmen, um Konsistenz und Einhaltung der behördlichen Standards sicherzustellen.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Acalisib unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann Oxidationsreaktionen unterliegen, insbesondere am Purin-Rest.

Reduktion: Reduktionsreaktionen können am Quinazolinon-Kern auftreten.

Substitution: Nucleophile und elektrophile Substitutionsreaktionen sind üblich, insbesondere unter Beteiligung der Fluorphenylgruppe

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Natriumhydrid und Alkylhalogenide werden für Substitutionsreaktionen eingesetzt

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound mit Modifikationen am Purin- und Quinazolinon-Rest .

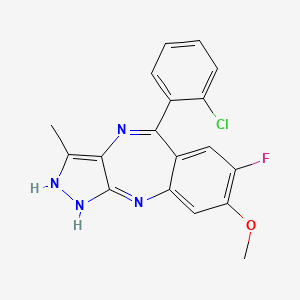

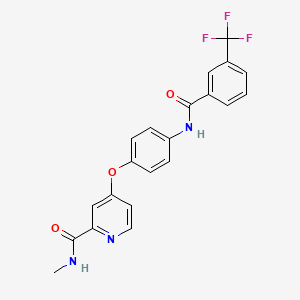

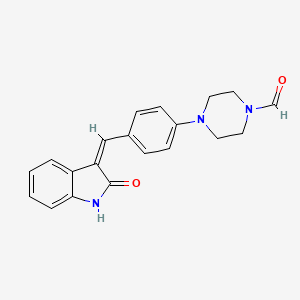

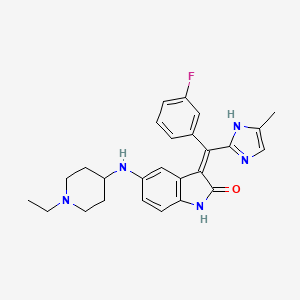

Vergleich Mit ähnlichen Verbindungen

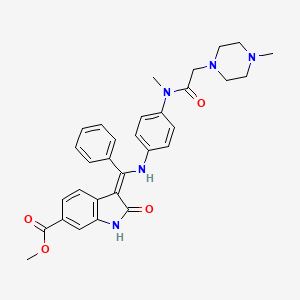

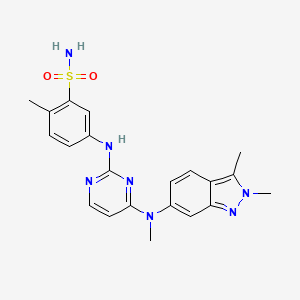

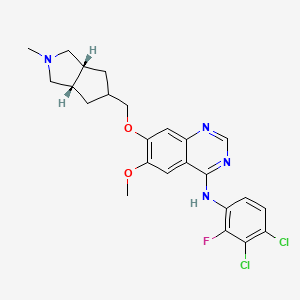

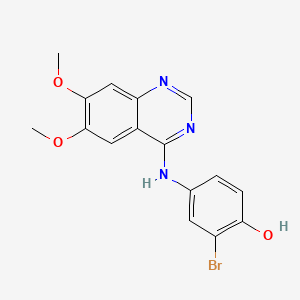

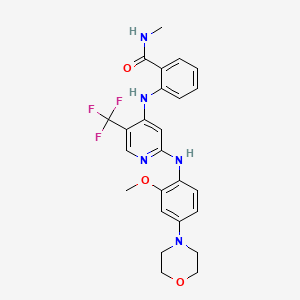

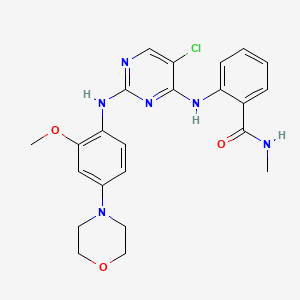

Acalisib wird mit anderen PI3K-Inhibitoren verglichen, wie zum Beispiel:

Idelalisib: Der First-in-Class-PI3Kδ-Inhibitor, der zur Behandlung von rezidivierender/refraktärer chronischer lymphatischer Leukämie zugelassen ist.

Duvelisib: Ein dualer PI3Kδ- und PI3Kγ-Inhibitor, der zur Behandlung von rezidivierender/refraktärer chronischer lymphatischer Leukämie eingesetzt wird.

Copanlisib: Ein Pan-PI3K-Inhibitor mit Aktivität gegen mehrere PI3K-Isoformen.

Einzigartigkeit: Die hohe Selektivität von this compound für PI3Kδ und sein Potenzial für reduzierte Nebenwirkungen machen es zu einem vielversprechenden Kandidaten für eine gezielte Krebstherapie .

Eigenschaften

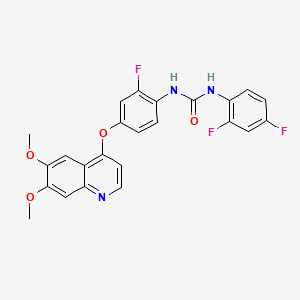

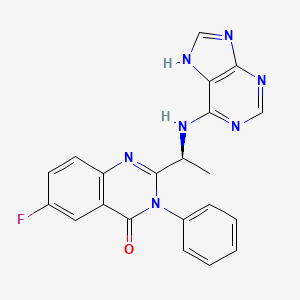

IUPAC Name |

6-fluoro-3-phenyl-2-[(1S)-1-(7H-purin-6-ylamino)ethyl]quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16FN7O/c1-12(27-19-17-18(24-10-23-17)25-11-26-19)20-28-16-8-7-13(22)9-15(16)21(30)29(20)14-5-3-2-4-6-14/h2-12H,1H3,(H2,23,24,25,26,27)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOCINCLJNAXZQF-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC2=C(C=C(C=C2)F)C(=O)N1C3=CC=CC=C3)NC4=NC=NC5=C4NC=N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=NC2=C(C=C(C=C2)F)C(=O)N1C3=CC=CC=C3)NC4=NC=NC5=C4NC=N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16FN7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870281-34-8 | |

| Record name | Acalisib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870281348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acalisib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15407 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ACALISIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OVW60IDW1D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-[4-amino-6-(methoxymethyl)-7-(morpholin-4-ylmethyl)pyrrolo[2,1-f][1,2,4]triazin-5-yl]-2-fluorophenyl]-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea](/img/structure/B1684530.png)